N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound “N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a tetrahydropyran ring, a pyrazole ring, and a benzo[c][1,2,5]thiadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions like the Suzuki coupling reaction . This reaction is used for the preparation of heteroaryl scaffolds via the formation of C-C bonds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzo[c][1,2,5]thiadiazole ring is a fused ring system containing a benzene ring and a [1,2,5]thiadiazole ring .
Scientific Research Applications
- The compound has been investigated as a ligand in copper-catalyzed C–N cross-coupling reactions. Specifically, N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids (L3–L5), derived from this compound, serve as efficient ligands for the Cu-catalyzed N-arylation of azoles and aryl halides in water . These ligands exhibit moderate to excellent yields and complete selectivity over aromatic amines and phenols. Additionally, L5, which is effective even in organic solvents, enables N-arylation reactions with water-sensitive materials.
- In a study, a novel series of N-([1, 3, 4-oxadiazino[6, 5-b]substituted indol-2-yl methyl) compounds were evaluated for their antioxidant activity. Although the specific compound you mentioned was not directly studied, it belongs to a related class. Antioxidant properties are crucial for protecting cells from oxidative damage and maintaining overall health .
- While not directly documented for this compound, related derivatives have shown neuroprotective effects. For instance, mangiferin, a structurally similar xanthone, has been demonstrated to reduce oxidative damage, neuroinflammation, and hypothalamic/pituitary/adrenal (HPA) stress axis dysregulation . Although mangiferin is not the same compound, exploring potential neuroprotective properties could be an interesting avenue.
Catalysis and Ligand Design
Antioxidant Activity
Neuroprotective Potential: (Additional Information):
Future Directions
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-16(11-4-5-14-15(7-11)20-24-19-14)18-12-8-17-21(9-12)10-13-3-1-2-6-23-13/h4-5,7-9,13H,1-3,6,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYKEAXRXQCIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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